molecular formula C23H18ClNO3 B7731443 MFCD05847431

MFCD05847431

Cat. No.: B7731443
M. Wt: 391.8 g/mol
InChI Key: WRVYWGFCIBWHHC-UHFFFAOYSA-N
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Description

MFCD05847431 is a chemical compound with significant research interest due to its structural and functional properties. For instance, boronic acid derivatives (e.g., CAS 1046861-20-4 in ) share similarities in synthesis pathways, such as palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) and aqueous media . Key properties often evaluated for such compounds include:

  • Molecular weight: ~200–500 g/mol (common for small-molecule organoborons)
  • Solubility: Moderate to high in polar solvents (e.g., THF, DMF)
  • Bioavailability: Likely moderate, based on analogous compounds with LogP values between 1.64 and 2.15

Properties

IUPAC Name

6-chloro-2-[5-(4-propan-2-ylphenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-13(2)14-3-5-15(6-4-14)21-9-10-22(28-21)20-12-18(23(26)27)17-11-16(24)7-8-19(17)25-20/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYWGFCIBWHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD05847431” involves several chemical reactions under controlled conditions. The primary synthetic route includes the reaction of specific precursors under defined temperature and pressure conditions. The reaction typically requires a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency. Industrial production also incorporates purification steps to remove any impurities and achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD05847431” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced or replaced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD05847431” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD05847431” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various biological responses, depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD05847431 with two structurally and functionally similar compounds, CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (halogenated aromatic compound), based on data from and :

Property This compound CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 2.15 (estimated) 2.15 1.64
Solubility (mg/mL) 0.24 (predicted) 0.24 0.687
Synthesis Method Pd-catalyzed cross-coupling Pd(II)/K₃PO₄ in THF/H₂O at 75°C A-FGO catalyst in THF, room temp
Key Applications Catalysis, medicinal chemistry Suzuki-Miyaura coupling Flame retardants, polymer additives

Structural and Functional Contrasts:

CAS 1761-61-1 diverges with a benzimidazole core, prioritizing halogenated aromatic reactivity over boronic acid functionality .

Functional Performance :

  • Catalytic Activity : CAS 1046861-20-4 is optimized for cross-coupling reactions (e.g., 98% yield in Suzuki-Miyaura reactions) , while this compound may require tailored ligands for similar efficiency.
  • Thermal Stability : CAS 1761-61-1 exhibits superior thermal resilience (up to 75°C in reflux conditions) due to its rigid aromatic system .

Research Findings and Critical Analysis

  • Synthetic Challenges : Palladium-based methods for this compound analogs face limitations in scalability, as seen in CAS 1046861-20-4’s reliance on costly Pd catalysts . Green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1 synthesis) offer sustainable alternatives .
  • Safety Profiles : Halogenated analogs like CAS 1761-61-1 require stringent handling (H302/H315 hazard codes) due to irritancy risks , a consideration for this compound’s industrial use.

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